![molecular formula C20H17N B11851070 3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine CAS No. 65021-75-2](/img/structure/B11851070.png)
3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine is an organic compound that belongs to the class of indeno[2,1-c]pyridines. These compounds are known for their unique structural features, which include a fused ring system combining indene and pyridine moieties. This particular compound is characterized by the presence of a methyl group at the 3-position and an o-tolyl group at the 9-position of the indeno[2,1-c]pyridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can significantly enhance the efficiency of the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups .
Wissenschaftliche Forschungsanwendungen
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno[2,1-c]pyridine: The parent compound without the methyl and o-tolyl substitutions.
9-(o-Tolyl)-9H-indeno[2,1-c]pyridine: Similar structure but lacks the methyl group.
3-Methyl-9H-indeno[2,1-c]pyridine: Similar structure but lacks the o-tolyl group.
Uniqueness
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine is unique due to the specific combination of the methyl and o-tolyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain molecular targets and improve its overall stability and solubility .
Eigenschaften
CAS-Nummer |
65021-75-2 |
|---|---|
Molekularformel |
C20H17N |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
3-methyl-9-(2-methylphenyl)-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C20H17N/c1-13-7-3-4-8-15(13)20-17-10-6-5-9-16(17)18-11-14(2)21-12-19(18)20/h3-12,20H,1-2H3 |
InChI-Schlüssel |
PASLJBMCNWGGQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2C3=CC=CC=C3C4=C2C=NC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


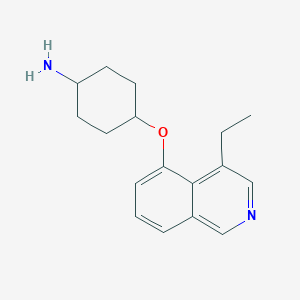


![[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea](/img/structure/B11851002.png)
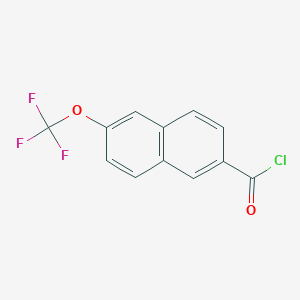
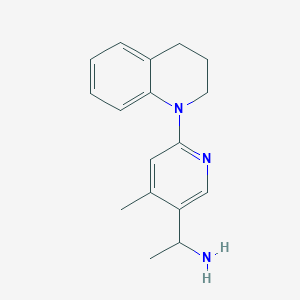
![Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11851014.png)
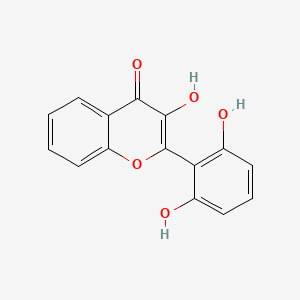


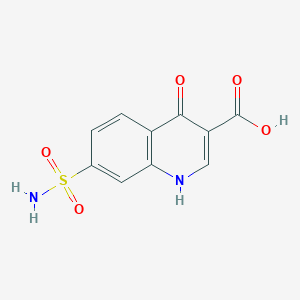
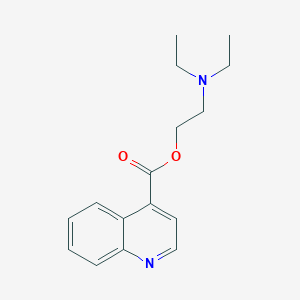

![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)
